molecular formula C11H18N2 B3159682 N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine CAS No. 863971-65-7

N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine

Cat. No.: B3159682
CAS No.: 863971-65-7
M. Wt: 178.27 g/mol
InChI Key: KLYJUPGQIQTMNU-UHFFFAOYSA-N
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Description

N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . It is a heterocyclic amine, which means it contains a nitrogen atom within a ring structure. This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmacology.

Mechanism of Action

This is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include potential uses in medicine, industry, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine typically involves multiple stages:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar multi-step processes involving the use of specialized reagents and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N-((6-methylpyridin-2-yl)methyl)ethanone, while reduction may yield N-ethyl-N-((6-methylpyridin-2-yl)methyl)ethanol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine is unique due to its specific structure, which includes an ethyl group and a 6-methylpyridin-2-yl group. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-ethyl-N-[(6-methylpyridin-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-13(5-2)9-11-8-6-7-10(3)12-11/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYJUPGQIQTMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265284
Record name N,N-Diethyl-6-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863971-65-7
Record name N,N-Diethyl-6-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863971-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-6-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Diethylaminomethyl-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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